Technical Monograph: 4-Bromo-3-methoxy-N,N-dimethylbenzamide
Technical Monograph: 4-Bromo-3-methoxy-N,N-dimethylbenzamide
Part 1: Executive Summary & Chemical Identity[1]
4-Bromo-3-methoxy-N,N-dimethylbenzamide is a specialized aryl halide building block used extensively in the synthesis of pharmaceutical candidates, particularly within kinase inhibitor discovery and CNS-active small molecules. Its structural core combines a bromine handle (for cross-coupling), a methoxy group (providing electronic donation and solubility), and a dimethylamide moiety (acting as a hydrogen bond acceptor and solubility enhancer).
Identity Matrix
| Attribute | Detail |
| CAS Number | 1065074-12-5 |
| IUPAC Name | 4-Bromo-3-methoxy-N,N-dimethylbenzamide |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| SMILES | CN(C)C(=O)C1=CC(=C(C=C1)Br)OC |
| InChIKey | YEHZWOBPONLEEH-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, MeOH; Low solubility in water |
Part 2: Synthetic Architecture
The synthesis of 4-Bromo-3-methoxy-N,N-dimethylbenzamide is most reliably achieved through the activation of its corresponding benzoic acid precursor. While direct bromination of the amide is possible, it often suffers from regioselectivity issues due to the competing directing effects of the amide and methoxy groups.
Core Synthetic Pathway: Acyl Chloride Activation
The preferred industrial and laboratory route utilizes 4-Bromo-3-methoxybenzoic acid (CAS 56256-14-5) as the starting material. This route ensures the halogen regiochemistry is fixed prior to amidation.
Reaction Logic
-
Activation: The carboxylic acid is converted to an acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. This transforms the leaving group (poor) into a leaving group (excellent). -
Nucleophilic Substitution: Dimethylamine (
) attacks the carbonyl carbon. The tetrahedral intermediate collapses, expelling the chloride ion. -
Scavenging: An auxiliary base (Triethylamine or excess Dimethylamine) neutralizes the generated HCl to drive the equilibrium forward.
Figure 1: Step-wise synthetic workflow converting the benzoic acid precursor to the target amide via an acid chloride intermediate.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-Bromo-3-methoxy-N,N-dimethylbenzamide (1.0 g scale).
Reagents
-
Precursor: 4-Bromo-3-methoxybenzoic acid (1.0 eq, 4.33 mmol, ~1.0 g)
-
Activator: Thionyl Chloride (
) (3.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.) -
Nucleophile: Dimethylamine (2.0 M in THF) (3.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology
-
Activation Phase:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, suspend the 4-Bromo-3-methoxybenzoic acid in anhydrous DCM (10 mL).
-
Add Thionyl Chloride dropwise.
-
Critical Checkpoint: Heat to reflux (40°C) for 2 hours. The suspension should clarify into a clear solution, indicating the formation of the soluble acid chloride.
-
Evaporation: Remove solvent and excess
under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM (10 mL).
-
-
Amidation Phase:
-
Cool the acid chloride solution to 0°C (ice bath).[1]
-
Add the Dimethylamine solution dropwise over 10 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up & Validation:
-
Quench: Add saturated
solution (10 mL). -
Extraction: Extract with DCM (3 x 15 mL). Combine organics, dry over
, and concentrate. -
Purification: If necessary, purify via silica gel flash chromatography (Eluent: 30-50% EtOAc in Hexanes).
-
Validation Criteria (Quality Control)
-
TLC: The product will have a significantly higher
than the starting acid (which often streaks or stays at the baseline in non-polar solvents). -
1H NMR (CDCl₃):
-
Look for the Methoxy singlet (~3.9 ppm).
-
Look for N-Methyl signals. Due to the restricted rotation of the amide bond, you may see two distinct singlets (~2.9 and 3.1 ppm) or one broad singlet depending on temperature.
-
Aromatic Region: Three distinct protons (two doublets, one singlet or doublet of doublets) confirming the 1,3,4-substitution pattern.
-
Part 4: Reactivity & Applications[1]
This compound is a "privileged scaffold" because it possesses orthogonal reactive sites. The Bromine atom serves as a high-fidelity handle for Palladium-catalyzed cross-coupling, while the Amide remains inert under these conditions but can direct ortho-lithiation in subsequent steps.
Functionalization Pathways[5]
Figure 2: Divergent synthesis capabilities. The bromine allows for C-C and C-N bond formation, while the amide group can direct further functionalization to the ortho-position.
Key Applications in Drug Discovery
-
Kinase Inhibition: The 3-methoxy-4-arylbenzamide motif is a common pharmacophore in Type II kinase inhibitors, where the amide forms hydrogen bonds with the hinge region or the "gatekeeper" residue of the kinase ATP-binding pocket.
-
Solubility Engineering: The N,N-dimethyl group disrupts crystal packing compared to primary amides, often improving the lipophilic ligand efficiency (LLE) and solubility profile of the final drug candidate.
Part 5: Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[2]
-
Storage: Store in a cool, dry place. Keep container tightly closed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329780800, N,N-Dimethyl 4-bromo-3-methoxybenzamide. Retrieved from [Link]
-
ChemSrc (2025). CAS 1065074-12-5 Entry & MSDS Data. Retrieved from [Link][2]
